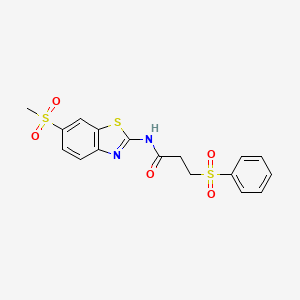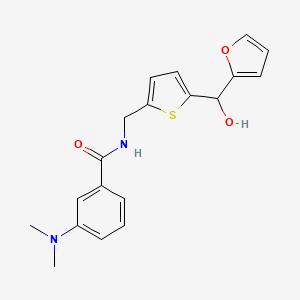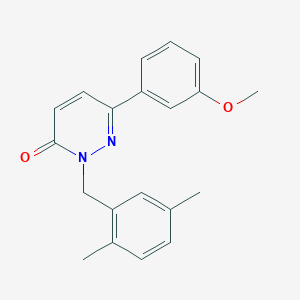
2-(2,5-dimethylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one, also known as DMMP, is a pyridazine derivative that has been studied for its potential use in scientific research. DMMP has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis of pyridazinone derivatives, including compounds similar to "2-(2,5-dimethylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one," has been extensively studied. These compounds are prepared through various chemical reactions, demonstrating their versatility and potential for further functionalization. For instance, compounds with the pyridazinone core have been synthesized using different starting materials and reaction conditions, showcasing the adaptability of this scaffold in synthetic organic chemistry (Ghani Essam Abdel, 1991). Moreover, pyridazinone derivatives have been evaluated for their chemical reactivity, including nucleophilic substitution reactions, which are crucial for introducing various functional groups into the molecule (Graham Pattison, Graham Sandford, Dmitry S Yufit, Judith A K Howard, John A Christopher, David D Miller, 2009).
Biological and Medicinal Applications
Pyridazinones exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry research. They have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, anticancer, and antiangiogenic agents. A study demonstrated the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, which were assessed for their in vivo anti-inflammatory and analgesic activities. This research identified compounds with significant activity and selectivity, highlighting the therapeutic potential of pyridazinone derivatives (D. Sharma, R. Bansal, 2016). Another study focused on the synthesis of pyridazinone derivatives as anticancer, antiangiogenic, and antioxidant agents, further emphasizing the compound's versatility in drug discovery (V. T. Kamble, Ajay S. Sawant, S. S. Sawant, Parshuram M. Pisal, R. Gacche, S. Kamble, V. Kamble, 2015).
Structural and Computational Studies
Research on pyridazinone derivatives extends into computational and structural studies, which are essential for understanding the molecular basis of their reactivity and biological activity. For example, the crystal structure, spectroscopic studies, and computational analysis of a new pyridazinone derivative were performed to elucidate its tautomeric variety and potential for methylation, providing insights into its stability and reactivity (F. E. Kalai, K. Karrouchi, Cemile Baydere, Said Daoui, M. Allali, N. Dege, N. Benchat, S. Brandán, 2021). These studies contribute to a deeper understanding of the compound's chemical properties and potential applications.
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-7-8-15(2)17(11-14)13-22-20(23)10-9-19(21-22)16-5-4-6-18(12-16)24-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYDDHAYYEVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
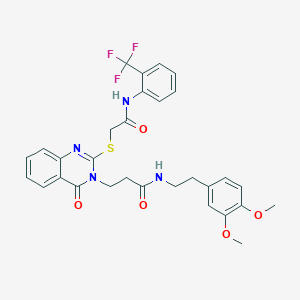
![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2931506.png)
![2-[(4-Bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2931508.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2931512.png)
![1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2931513.png)
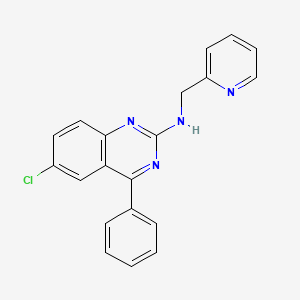
![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)
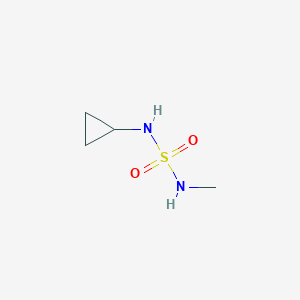

![3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2931523.png)
